Benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)-
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Overview
Description
Benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a hydroxy group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- can be achieved through several synthetic routes. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, alkoxide ions
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- include other benzamide derivatives with different substituents. Some examples are:
- Benzamide, 2-hydroxy-N-(2-phenylethyl)-
- Benzamide, 2-hydroxy-N-(3-phenylpropyl)-
Uniqueness
The uniqueness of benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76681-28-2 |
---|---|
Molecular Formula |
C19H15NO2S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-hydroxy-N-(2-phenylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C19H15NO2S/c21-17-12-6-4-10-15(17)19(22)20-16-11-5-7-13-18(16)23-14-8-2-1-3-9-14/h1-13,21H,(H,20,22) |
InChI Key |
HTQDFPPAGBEVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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